molecular formula C9H10Cl2N2O2 B2829261 Methyl 2-(4,6-dichloropyrimidin-5-yl)-2-methylpropanoate CAS No. 2193067-65-9

Methyl 2-(4,6-dichloropyrimidin-5-yl)-2-methylpropanoate

Cat. No. B2829261
CAS RN: 2193067-65-9
M. Wt: 249.09
InChI Key: XLWOQXXUCGURKA-UHFFFAOYSA-N
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Description

“Methyl 2-(4,6-dichloropyrimidin-5-yl)-2-methylpropanoate” is a chemical compound with the molecular formula C7H6Cl2N2O2 . It is also known as "Methyl 4,6-Dichloropyrimidine-5-acetate" .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted at the 4 and 6 positions with chlorine atoms. The 5 position of the ring is attached to a methyl ester group .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a predicted boiling point of 305.9±37.0 °C and a predicted density of 1.448±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

1. Transcription Factor Inhibition

Methyl 2-(4,6-dichloropyrimidin-5-yl)-2-methylpropanoate shows potential in inhibiting transcription mediated by NF-kappaB and AP-1 transcription factors. Studies have demonstrated that certain substitutions in the pyrimidine ring of related compounds can maintain or enhance activity, indicating the possibility of optimizing these compounds for better bioavailability and activity (Palanki et al., 2000).

2. Synthesis of Heterocyclic Systems

Research has also explored the use of similar molecules in the synthesis of various heterocyclic systems. These synthetic processes have applications in developing new chemical entities with potential biological activities, such as in the creation of fused pyrimidinones and other pyrimidine derivatives (Toplak et al., 1999).

3. Environmental Degradation

The compound's degradation in the environment, particularly its breakdown by microorganisms like Aspergillus niger, is a subject of study. This research is critical in understanding the environmental impact and breakdown products of this compound in agricultural contexts (Sharma et al., 2012).

4. Antimalarial Research

There is interest in derivatives of this compound for antimalarial therapy. Some related pyrimidinyl compounds have shown potent in vitro growth inhibitory activity against Plasmodium falciparum, the parasite responsible for malaria (Zhu et al., 2002).

5. Herbicide Development

The compound's analogues have been studied for their herbicidal activity, especially against weeds in agricultural settings. This research contributes to the development of more effective and environmentally friendly herbicides (Tamaru et al., 1997).

6. Spectral and Molecular Docking Analyses

Spectral, DFT/B3LYP, and molecular docking analyses of similar compounds have been conducted, providing insights into their structural characteristics and potential as therapeutic agents, including their interactions with proteins (Sert et al., 2020).

Mechanism of Action

The mechanism of action of “Methyl 2-(4,6-dichloropyrimidin-5-yl)-2-methylpropanoate” is not specified in the retrieved data. The mechanism of action would depend on the context in which this compound is used, such as its role in a chemical reaction or biological system .

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It is advised to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Personal protective equipment should be used when handling this compound .

properties

IUPAC Name

methyl 2-(4,6-dichloropyrimidin-5-yl)-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2N2O2/c1-9(2,8(14)15-3)5-6(10)12-4-13-7(5)11/h4H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWOQXXUCGURKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(N=CN=C1Cl)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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